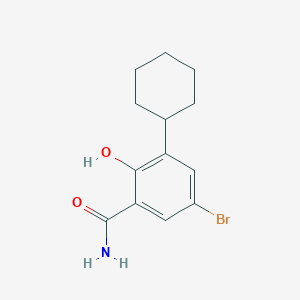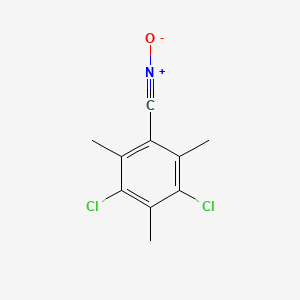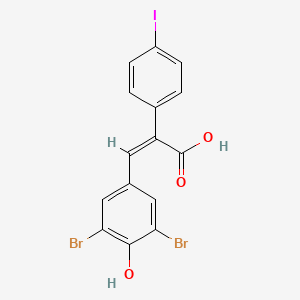
3-(3,5-Dibromo-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Dibromo-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid is a synthetic organic compound that features both bromine and iodine atoms. Compounds with such halogen substitutions are often of interest in various fields of chemistry and biology due to their unique reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dibromo-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid typically involves multi-step organic reactions. One possible route could involve the bromination of 4-hydroxyphenylacetic acid followed by iodination of the resulting dibromo compound. The final step might involve a condensation reaction to form the acrylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of halogen atoms or the reduction of the acrylic acid moiety.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dehalogenated compounds.
科学研究应用
Chemistry
In chemistry, 3-(3,5-Dibromo-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid could be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, halogenated compounds are often studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 3-(3,5-Dibromo-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid would depend on its specific interactions with biological targets. Halogenated compounds often interact with enzymes or receptors, potentially inhibiting their activity or altering their function.
相似化合物的比较
Similar Compounds
3,5-Dibromo-4-hydroxybenzoic acid: Similar in structure but lacks the iodine atom.
2-(P-iodophenyl)acrylic acid: Similar but lacks the bromine atoms.
4-Hydroxy-3,5-dibromophenylacetic acid: Similar but with a different functional group.
Uniqueness
The presence of both bromine and iodine atoms in 3-(3,5-Dibromo-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid makes it unique compared to these similar compounds. This dual halogenation can lead to distinct reactivity and potential biological activities.
属性
CAS 编号 |
5325-35-9 |
|---|---|
分子式 |
C15H9Br2IO3 |
分子量 |
523.94 g/mol |
IUPAC 名称 |
(Z)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(4-iodophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H9Br2IO3/c16-12-6-8(7-13(17)14(12)19)5-11(15(20)21)9-1-3-10(18)4-2-9/h1-7,19H,(H,20,21)/b11-5- |
InChI 键 |
CLNCJLKAPBDQQR-WZUFQYTHSA-N |
手性 SMILES |
C1=CC(=CC=C1/C(=C/C2=CC(=C(C(=C2)Br)O)Br)/C(=O)O)I |
规范 SMILES |
C1=CC(=CC=C1C(=CC2=CC(=C(C(=C2)Br)O)Br)C(=O)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




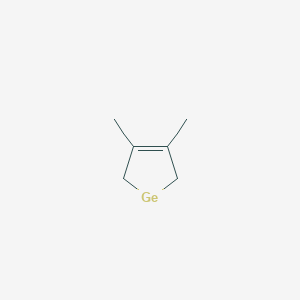

![ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate](/img/structure/B14726989.png)
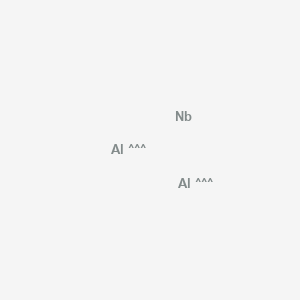
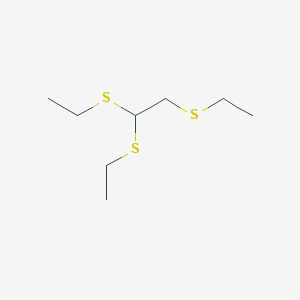
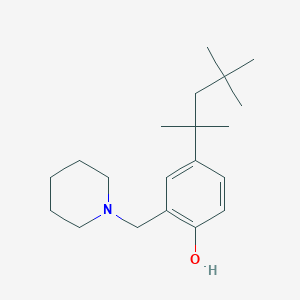
![2-[3-(3-Nitrophenyl)acryloyl]benzoic acid](/img/structure/B14727009.png)


